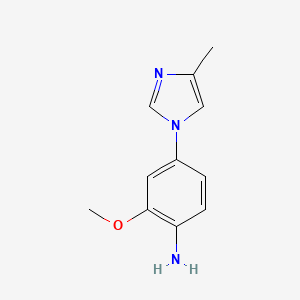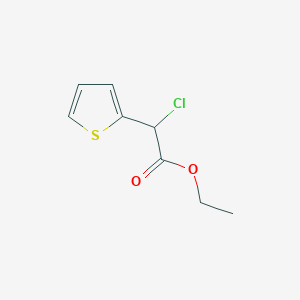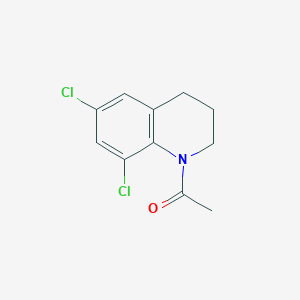![molecular formula C12H9BrN4 B13877081 2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromopyridine moiety and a triazolopyridine core, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production . Additionally, the late-stage functionalization of triazolopyridine further demonstrates its synthetic utility .
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
科学的研究の応用
2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It serves as a tool for studying biological pathways and molecular interactions due to its ability to act as an inhibitor for specific enzymes and receptors.
作用機序
The mechanism of action of 2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. For example, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.
類似化合物との比較
2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds share a similar triazole core but differ in their substitution patterns and biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives exhibit different pharmacological properties and are used as kinase inhibitors.
1,2,4-Triazolo[1,5-a]pyridines: Other derivatives within this class can have varying substituents, leading to differences in their chemical reactivity and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H9BrN4 |
|---|---|
分子量 |
289.13 g/mol |
IUPAC名 |
2-(5-bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9BrN4/c1-8-2-3-17-11(4-8)15-12(16-17)9-5-10(13)7-14-6-9/h2-7H,1H3 |
InChIキー |
BSQDPYHYBKFVEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=NN2C=C1)C3=CC(=CN=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)


![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)





![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
